Hydrocortison-Natriumsuccinat

Übersicht

Beschreibung

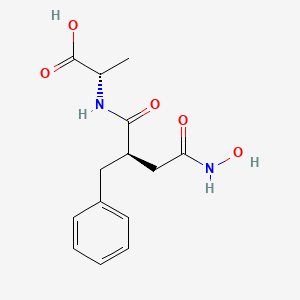

Hydrocortison-Natriums Succinat ist ein synthetisches Glukokortikoid-Kortikosteroid und ein Kortikosteroid-Ester. Es wird häufig wegen seiner entzündungshemmenden und immunsuppressiven Eigenschaften eingesetzt. Diese Verbindung wird zur Behandlung einer Vielzahl von Erkrankungen eingesetzt, darunter schwere allergische Reaktionen, dermatologische Erkrankungen, endokrine Störungen, gastrointestinale Erkrankungen, hämatologische Erkrankungen, neoplastische Erkrankungen, Erkrankungen des Nervensystems, ophthalmische Erkrankungen, Nierenerkrankungen, Atemwegserkrankungen und rheumatische Erkrankungen .

Wissenschaftliche Forschungsanwendungen

Hydrocortison-Natriums Succinat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird im Studium von Glukokortikoid-Rezeptor-Interaktionen und der Entwicklung neuer Kortikosteroid-Arzneimittel eingesetzt.

Biologie: Es wird zur Untersuchung der Auswirkungen von Glukokortikoiden auf zelluläre Prozesse und Immunreaktionen eingesetzt.

Medizin: Es wird zur Behandlung einer Vielzahl von Erkrankungen eingesetzt, darunter schwere allergische Reaktionen, entzündliche Erkrankungen und Nebenniereninsuffizienz.

Industrie: Es wird in der Formulierung von pharmazeutischen Produkten und bei der Entwicklung neuer Arzneistoffabgabesysteme eingesetzt .

Wirkmechanismus

Hydrocortison-Natriums Succinat übt seine Wirkungen aus, indem es an den Glukokortikoid-Rezeptor bindet. Dieser Rezeptor-Liganden-Komplex transloziert dann in den Zellkern, wo er an Glukokortikoid-Response-Elemente in der Promotorregion von Zielgenen bindet. Diese Bindung führt zur Transkription von entzündungshemmenden und immunsuppressiven Mediatoren und zur Hemmung der Aktivität von proinflammatorischen Zytokinen .

Wirkmechanismus

Target of Action

Hydrocortisone sodium succinate, also known as A-hydroCort, primarily targets the glucocorticoid receptor (GR) . The glucocorticoid receptor is a type of nuclear receptor that is activated by binding to glucocorticoid hormones, which are steroid hormones produced in the adrenal cortex .

Mode of Action

Upon binding to the glucocorticoid receptor, the hydrocortisone-receptor complex translocates into the cell nucleus, where it binds to glucocorticoid response elements (GRE) in the promoter region of target genes . This interaction leads to changes in gene expression, resulting in the modulation of various physiological processes . Hydrocortisone also inhibits the synthesis of prostaglandins through the synthesis of a family protein (lipocortin or macrocortin) that inhibits the activity of phospholipase A2 .

Biochemical Pathways

The binding of hydrocortisone to the glucocorticoid receptor affects multiple biochemical pathways. It inhibits the synthesis of prostaglandins and platelet-activating factor, both of which play key roles in inflammation . Hydrocortisone also modulates the immune response, which can lead to a decrease in symptoms associated with immune and inflammatory conditions .

Pharmacokinetics

Hydrocortisone sodium succinate exhibits high bioavailability . After intravenous injection, the concentration of hydrocortisone reaches a peak value within 10 minutes, and then decreases with a half-life of approximately 1.24 hours . It is predicted that an intravenous injection of hydrocortisone sodium succinate every 6 hours in a dose of 5 mg hydrocortisone/kg would maintain hydrocortisone level at 100 to 150 micrograms/dl .

Result of Action

The action of hydrocortisone sodium succinate results in a reduction of symptoms associated with various conditions such as arthritis, severe allergies, blood diseases, breathing problems, certain cancers, eye diseases, intestinal disorders, and skin diseases . It weakens the immune system’s response to various diseases to reduce symptoms such as swelling and allergic-type reactions .

Action Environment

The stability and efficacy of hydrocortisone sodium succinate can be influenced by environmental factors such as light, temperature, and humidity . For instance, hydrocortisone sodium succinate is optimally stable at pH 7 to 8 and is stable for 72 hours at pH 6 and for 12 hours at pH 5 . More acidic solutions cause precipitation . Therefore, careful storage and handling are necessary to maintain the stability and efficacy of this compound .

Safety and Hazards

Zukünftige Richtungen

Hydrocortisone sodium succinate is used in the treatment of many different conditions, including allergic disorders, skin conditions, ulcerative colitis, arthritis, lupus, multiple sclerosis, or lung disorders . It is also used to replace steroids in people with adrenal insufficiency (decreased production of natural steroids by the adrenal glands) . It is expected that the use of this drug will continue to evolve with ongoing research and clinical trials.

Biochemische Analyse

Biochemical Properties

Hydrocortisone sodium succinate plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It binds to intracellular glucocorticoid receptors, which are then translocated into the nucleus. This binding initiates the transcription of glucocorticoid-responsive genes, such as various cytokines and lipocortins . These interactions result in the suppression of inflammation and modulation of the immune response. Additionally, hydrocortisone sodium succinate affects the activity of enzymes involved in carbohydrate, protein, and lipid metabolism .

Cellular Effects

Hydrocortisone sodium succinate exerts significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound decreases inflammation by suppressing the migration of polymorphonuclear leukocytes and reversing increased capillary permeability . It also affects the balance of water and electrolytes within cells, impacting cellular metabolism . Furthermore, hydrocortisone sodium succinate can alter the expression of genes involved in the immune response, leading to immunosuppression .

Molecular Mechanism

The molecular mechanism of hydrocortisone sodium succinate involves its binding to cytosolic glucocorticoid receptors. After binding, the receptor-ligand complex translocates into the cell nucleus, where it binds to glucocorticoid response elements (GRE) in the promoter region of target genes . This binding initiates the transcription of genes that encode anti-inflammatory proteins and suppress pro-inflammatory cytokines . Additionally, hydrocortisone sodium succinate can inhibit the activity of enzymes involved in the inflammatory response, further contributing to its anti-inflammatory effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of hydrocortisone sodium succinate can change over time. Following intravenous injection, the compound’s effects are evident within one hour and persist for a variable period . The excretion of the administered dose is nearly complete within 12 hours . Stability studies have shown that hydrocortisone sodium succinate is optimally stable at pH 7 to 8 and can degrade over time at different temperatures . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating potential impacts on cellular metabolism and gene expression .

Dosage Effects in Animal Models

The effects of hydrocortisone sodium succinate vary with different dosages in animal models. In dogs and cats, the compound is dosed at 1 to 2.5 mg per pound (2.5 to 5 mg/kg) twice daily for anti-inflammatory effects . Higher doses can lead to increased urination, water consumption, and muscle wasting . In experimental animal models, corticosteroids like hydrocortisone sodium succinate have been shown to be useful in managing hemorrhagic, traumatic, and surgical shock when standard therapy is ineffective . Long-term use can result in adverse effects such as delayed wound healing and adrenal insufficiency .

Metabolic Pathways

Hydrocortisone sodium succinate is involved in various metabolic pathways, including those related to carbohydrate, protein, and lipid metabolism. It interacts with enzymes such as 11β-hydroxysteroid dehydrogenase, which converts inactive cortisone to active cortisol . The compound also affects the renin-angiotensin-aldosterone system, influencing blood pressure regulation . Additionally, hydrocortisone sodium succinate can impact metabolic flux and metabolite levels, contributing to its wide-ranging effects on cellular metabolism .

Transport and Distribution

Hydrocortisone sodium succinate is transported and distributed within cells and tissues through various mechanisms. When administered intravenously, it rapidly reaches many tissues within the body and exerts multiple pharmacologic effects . The compound can also be injected intramuscularly, leading to similar systemic effects due to rapid absorption into the vascular system . The distribution of hydrocortisone sodium succinate is influenced by its solubility and the presence of transporters and binding proteins that facilitate its movement within the body .

Subcellular Localization

The subcellular localization of hydrocortisone sodium succinate is primarily within the cytoplasm and nucleus of cells. After binding to glucocorticoid receptors in the cytosol, the receptor-ligand complex translocates into the nucleus, where it exerts its effects on gene transcription . This localization is crucial for the compound’s activity, as it allows for the regulation of glucocorticoid-responsive genes and the suppression of inflammatory responses . Additionally, hydrocortisone sodium succinate may undergo post-translational modifications that influence its targeting to specific cellular compartments .

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen

Hydrocortison-Natriums Succinat wird aus Hydrocortison-Monomestersuccinat synthetisiert. Das Verfahren umfasst das Lösen von Hydrocortison-Monomestersuccinat in reinem Wasser bei Temperaturen zwischen 0-60 °C. Anschließend wird Natriumhydrogencarbonat oder Natriumhydroxid zugegeben, um den pH-Wert auf 7,5-11,0 einzustellen. Aceton wird langsam in die Lösung getropft, und das Gemisch wird 1-2 Stunden lang bei 10-20 °C gehalten. Das Reaktionsprodukt wird dann mit Aktivkohle entfärbt, filtriert und unter reduziertem Druck getrocknet, um Hydrocortison-Natriums Succinat zu erhalten .

Industrielle Produktionsverfahren

In industriellen Umgebungen umfasst die Produktion von Hydrocortison-Natriums Succinat ähnliche Schritte, jedoch in größerem Maßstab. Die Prozessbedingungen werden optimiert, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Verwendung von Aceton in der Reaktionslösung wird sorgfältig gesteuert, um das Produkt zu stabilisieren und eine Reinheit von 97 % oder mehr zu erreichen .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Hydrocortison-Natriums Succinat durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff, was zur Bildung von oxidierten Produkten führt.

Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff, was zu reduzierten Produkten führt.

Substitution: Diese Reaktion beinhaltet den Ersatz einer funktionellen Gruppe durch eine andere.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Säuren und Basen für Substitutionsreaktionen. Die Bedingungen für diese Reaktionen variieren je nach gewünschtem Produkt und der durchgeführten Reaktion .

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind verschiedene Derivate von Hydrocortison-Natriums Succinat, die in verschiedenen therapeutischen Anwendungen eingesetzt werden .

Vergleich Mit ähnlichen Verbindungen

Hydrocortison-Natriums Succinat ähnelt anderen Glukokortikoiden wie:

Prednison: Ein synthetisches Glukokortikoid mit einer längeren Wirkungsdauer und einer höheren Potenz.

Dexamethason: Ein synthetisches Glukokortikoid mit einer sehr hohen Potenz und einer langen Wirkungsdauer.

Hydrocortison-Natriums Succinat ist einzigartig in seiner schnellen Wirkungseintritt und Wasserlöslichkeit, was es für die intravenöse Verabreichung in Notfallsituationen geeignet macht .

Eigenschaften

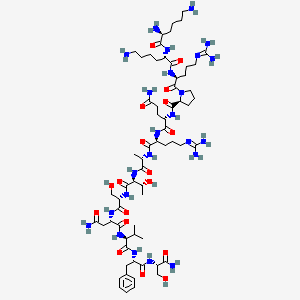

| { "Design of the Synthesis Pathway": "The synthesis of Hydrocortisone sodium succinate involves the esterification of Hydrocortisone with succinic acid followed by the addition of sodium hydroxide to form the sodium salt of Hydrocortisone succinate. The sodium salt is then further reacted with succinic anhydride to form Hydrocortisone sodium succinate.", "Starting Materials": [ "Hydrocortisone", "Succinic acid", "Sodium hydroxide", "Succinic anhydride" ], "Reaction": [ "Hydrocortisone is esterified with succinic acid in the presence of a catalyst like sulfuric acid or p-toluenesulfonic acid to form Hydrocortisone succinate.", "Sodium hydroxide is added to the reaction mixture to form the sodium salt of Hydrocortisone succinate.", "Succinic anhydride is added to the reaction mixture to form Hydrocortisone sodium succinate.", "The final product is purified by recrystallization or column chromatography." ] } | |

CAS-Nummer |

125-04-2 |

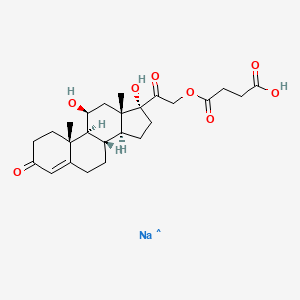

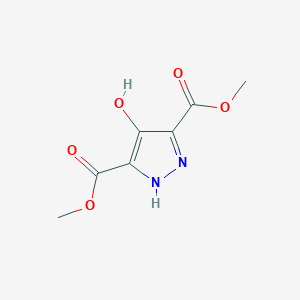

Molekularformel |

C25H34O8.Na C25H34NaO8 |

Molekulargewicht |

485.5 g/mol |

IUPAC-Name |

sodium;4-[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-4-oxobutanoate |

InChI |

InChI=1S/C25H34O8.Na/c1-23-9-7-15(26)11-14(23)3-4-16-17-8-10-25(32,24(17,2)12-18(27)22(16)23)19(28)13-33-21(31)6-5-20(29)30;/h11,16-18,22,27,32H,3-10,12-13H2,1-2H3,(H,29,30);/t16-,17-,18-,22+,23-,24-,25-;/m0./s1 |

InChI-Schlüssel |

LGKJVUKNTHOZJH-CODXZCKSSA-N |

Isomerische SMILES |

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@]4(C(=O)COC(=O)CCC(=O)O)O)C)O.[Na] |

SMILES |

CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)COC(=O)CCC(=O)[O-])O)C)O.[Na+] |

Kanonische SMILES |

CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)COC(=O)CCC(=O)O)O)C)O.[Na] |

Aussehen |

Solid powder |

| 125-04-2 | |

Piktogramme |

Irritant; Health Hazard |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Verwandte CAS-Nummern |

2203-97-6 (Parent) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

A-hyrocort cortisol hemisuccinate cortisol succinate cortisol succinate, sodium salt cortisol-21-(hydrogen succinate) hydrocortisone 21-sodium succinate hydrocortisone hemisuccinate hydrocortisone hemisuccinate anhydrous hydrocortisone succinate pregn-4-ene-3,20-dione, 21-(3-carboxy-1-oxopropoxy)-11,17-dihydroxy-, (11beta)- Solu-Cortef Sopolcort H Sopolkort |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: Hydrocortisone sodium succinate, a synthetic glucocorticoid, functions similarly to endogenous cortisol. [] It binds to intracellular glucocorticoid receptors, forming a complex that translocates to the nucleus. [] This complex then binds to specific DNA sequences, modulating the transcription of glucocorticoid-responsive genes, ultimately leading to decreased inflammation and suppressed immune response. []

ANone: Research has shown that high doses of hydrocortisone sodium succinate can inhibit collagen biosynthesis in chicken embryo tibiae explants. [] This inhibition affects the production of hydroxyproline, hydroxylysine, and the uptake of precursor amino acids involved in collagen synthesis. []

ANone: While hydrocortisone sodium succinate doesn't significantly alter electrophysiological parameters in aerobic conditions, it has demonstrated a protective effect against hypoxia-induced changes in rabbit papillary muscle. [] Specifically, it mitigates the shortening of action potential duration at specific repolarization levels (-60mV) during hypoxia. []

ANone: The molecular formula of hydrocortisone sodium succinate is C25H33NaO8, and its molecular weight is 484.51 g/mol.

ANone: Several studies utilize UV-Vis spectrophotometry for analyzing hydrocortisone sodium succinate content and degradation. [, ] Additionally, high-performance liquid chromatography (HPLC) methods coupled with UV detection at 242 nm are frequently employed for related substance determination. [, , , ]

ANone: Research shows that protecting hydrocortisone sodium succinate solutions from light does not significantly impact its stability in 0.9% sodium chloride or 5% glucose solutions. []

ANone: While studies suggest stability for several hours at room temperature, intrathecal administration within a few hours of preparation is recommended for admixtures containing cytarabine, methotrexate sodium, and hydrocortisone sodium succinate due to the absence of antibacterial preservatives. []

ANone: One method involves adjusting the pH of the formulation. For example, A-Hydrocort sterile powder is formulated with sodium phosphate buffers to maintain a pH of 7-8 after reconstitution, ensuring drug stability. [] Additionally, storing the reconstituted solution at recommended temperatures (2-8°C) and protecting it from light can help maintain its stability.

ANone: While the provided research papers don't directly address specific formulation strategies to enhance solubility or bioavailability, the use of a highly water-soluble sodium succinate ester form already contributes to its rapid intravenous administration and bioavailability. []

ANone: Continuous intravenous infusion of hydrocortisone sodium succinate at doses of 0.32 and 0.65 mg/kg/h resulted in significant and sustained increases in plasma cortisol levels in healthy dogs. [] The plateau concentrations achieved were dependent on the dose, with the higher dose producing levels above those typically needed for adequate glucocorticoid and mineralocorticoid activity in stressed dogs with adrenal insufficiency. []

ANone: Research in pregnant sheep shows that maternal infusion of hydrocortisone sodium succinate does not significantly alter fetal plasma ACTH or cortisol concentrations, suggesting limited placental transfer. []

ANone: Hydrocortisone sodium succinate has been shown to suppress IL-10 production by LPS-stimulated PBMCs in a dose-dependent manner, both in healthy individuals and cancer patients. [] This finding highlights its immunosuppressive properties beyond its anti-inflammatory effects.

ANone: A study comparing the efficacy of verapamil, hydrocortisone sodium succinate, and phosphatidylcholine in preventing peritoneal adhesions in rats found that phosphatidylcholine provided the most significant reduction in adhesion formation. [] While both verapamil and hydrocortisone sodium succinate showed some benefit, their effects were less pronounced than those of phosphatidylcholine. []

ANone: A study investigating the combination of oral hydrocortisone sodium succinate and aluminum phosphate gel for stricture prevention after ESD found a significantly lower stricture rate (7.1%) compared to the standard approach of endoscopic steroid injection and systemic steroids (53.8%). [] This suggests the oral combination may be a promising preventative strategy. []

ANone: While generally well-tolerated, hydrocortisone sodium succinate has been associated with rare cases of anaphylactoid reactions, particularly in individuals with a history of hypersensitivity to corticosteroids. [, , , , ] Other reported side effects include anorectal pruritus, especially with the sodium phosphate ester form, and transient hypokalemia following glucocorticoid administration. [, ]

ANone: High-performance liquid chromatography (HPLC) is widely used to determine the content and related substances in hydrocortisone sodium succinate formulations. [, , , , ] UV-Vis spectrophotometry is also employed for content determination and stability studies. [, ]

ANone: Hydrocortisone sodium succinate is a highly water-soluble ester form of hydrocortisone. [] This property makes it suitable for intravenous administration, allowing for rapid achievement of therapeutic blood levels.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2R)-2-[[1-[[(3S)-1-(carboxymethyl)-2-oxo-4,5-dihydro-3H-1-benzazepin-3-yl]carbamoyl]cyclopentyl]methyl]-4-phenylbutanoic acid](/img/structure/B1673368.png)

![6-(7-Methoxy-2-trifluoromethylpyrazolo[1,5-a]pyridin-4-yl)-5-methyl-4,5-dihydro-2H-pyridazin-3-one](/img/structure/B1673371.png)

![3-[(4-Pyridin-2-yl-1,3-thiazol-2-yl)amino]phenol](/img/structure/B1673373.png)

![(2S)-2-[(2S)-2-amino-3-(2-methylbut-3-en-2-yloxy)propanoyl]-1-[(2R,3S)-2,3-diamino-2-[(2S,3R)-4-(4,5-dihydro-1,3-thiazol-2-yl)-3-methyl-4-oxobutan-2-yl]-5-methylhexanoyl]-3-(2-iminoacetyl)pyrrolidine-2-carbaldehyde](/img/structure/B1673379.png)